molecular formula C8H14N4O2 B13107492 tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

Cat. No.: B13107492
M. Wt: 198.22 g/mol
InChI Key: BKSKWWVJVXHDSQ-UHFFFAOYSA-N
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Description

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate is a chemical compound known for its application in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in CuAAC reactions, facilitating the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules for imaging and tracking.

    Medicine: Potential use in drug development and delivery systems due to its biocompatibility.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions, stabilizing them and enhancing their catalytic activity. This coordination facilitates the cycloaddition of azides and alkynes, leading to the formation of 1,2,3-triazoles. The compound’s biocompatibility and water solubility make it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((1H-1,2,4-triazol-5-yl)methyl)carbamate stands out due to its superior water solubility and reduced cytotoxicity, making it highly suitable for biological applications. Its ability to accelerate reaction rates in CuAAC reactions while maintaining biocompatibility is a significant advantage over other similar compounds .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12)

InChI Key

BKSKWWVJVXHDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=NN1

Origin of Product

United States

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